molecular formula C8H4Cl2N2 B2679866 (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enenitrile CAS No. 2288716-10-7

(2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enenitrile

Cat. No.: B2679866
CAS No.: 2288716-10-7
M. Wt: 199.03
InChI Key: PVNMPRVANMQGOY-OWOJBTEDSA-N
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Description

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a pyridine ring substituted with two chlorine atoms and a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile typically involves the reaction of 2,6-dichloropyridine with an appropriate propenenitrile precursor under specific conditions. One common method is the Knoevenagel condensation, where 2,6-dichloropyridine reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives may be investigated for their potential as therapeutic agents. The presence of the nitrile group and the substituted pyridine ring can impart unique pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,6-Dichlorophenyl)prop-2-enenitrile: Similar structure but with a phenyl ring instead of a pyridine ring.

    (2E)-3-(2,6-Dibromopyridin-3-yl)prop-2-enenitrile: Similar structure but with bromine atoms instead of chlorine atoms.

    (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile is unique due to the presence of both the nitrile group and the dichloropyridine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-7-4-3-6(2-1-5-11)8(10)12-7/h1-4H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNMPRVANMQGOY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=CC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1/C=C/C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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